Z-Phe-arg-ome hcl
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl (2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O5.ClH/c1-33-22(31)19(13-8-14-27-23(25)26)28-21(30)20(15-17-9-4-2-5-10-17)29-24(32)34-16-18-11-6-3-7-12-18;/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,28,30)(H,29,32)(H4,25,26,27);1H/t19-,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRMVHYAEGFZNC-FKLPMGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Peptide Synthesis Utilizing Z Phe Arg Ome Hcl
Enzyme Specificity and Active Site Characteristics in this compound-Mediated Synthesis
Enzyme specificity is paramount in peptide synthesis, dictating which substrates can be recognized and processed. Proteases, commonly employed as ligases in peptide synthesis, exhibit distinct preferences for amino acid residues at specific positions within their active sites.
Comparative Specificity of Serine and Cysteine Proteases in Peptide Ligation
Serine and cysteine proteases represent two major classes of enzymes utilized in peptide synthesis and ligation. Serine proteases, such as chymotrypsin (B1334515) and trypsin, utilize a catalytic triad (B1167595) involving serine, histidine, and aspartate residues. Cysteine proteases, like papain and cathepsins, employ a catalytic dyad of cysteine and histidine mdpi.comrug.nl.
While both classes can be engineered or utilized for peptide bond formation, their substrate specificities can differ significantly. For example, papain, a cysteine protease, has been used for peptide synthesis mdpi.com. Research involving a mutant cysteine protease (Sl-CathL-mutSC) demonstrated its ability to hydrolyze Z-Phe-Arg-AMC, providing insights into the substrate recognition of cysteine proteases nih.govnih.gov. The choice between serine and cysteine proteases for peptide ligation often depends on the specific amino acid sequence and the desired reaction mechanism, with each class offering unique advantages in terms of substrate recognition and catalytic efficiency for specific peptide bonds.
Comparative Analysis of Enzymatic and Chemical Peptide Synthesis Strategies Employing this compound Derivatives
Both enzymatic and chemical methods are employed for peptide synthesis, with this compound or its derivatives potentially serving as intermediates or substrates in either approach. However, enzymatic synthesis offers distinct advantages over traditional chemical methods, particularly in terms of specificity and reaction conditions.
Chemical peptide synthesis, predominantly Solid-Phase Peptide Synthesis (SPPS), is a well-established and mature technology. It allows for the stepwise assembly of peptide chains with high fidelity and is scalable for industrial production researchgate.net. However, chemical synthesis often requires the use of harsh reagents, protecting groups, and deprotection steps, which can lead to side reactions, including racemization (epimerization) of amino acid residues, and generate significant chemical waste, posing environmental concerns researchgate.netrsc.org.
Chemical Synthesis and Derivatization Relevant to Z Phe Arg Ome Hcl
Synthetic Pathways for Z-Phe-Arg-OMe HCl Precursors and Related Protected Peptides
The construction of this compound necessitates the availability of appropriately protected amino acid precursors. The synthesis of these building blocks, namely N-protected amino acid esters, is a critical first step.
Preparation of N-Protected Amino Acid Esters (e.g., Z-Phe-OMe, Arg-OMe HCl)
The synthesis of N-protected amino acid esters like Z-Phe-OMe involves the protection of the amino group of phenylalanine with a benzyloxycarbonyl (Z) group, followed by the esterification of the carboxylic acid with methanol (B129727). Similarly, Arg-OMe HCl is prepared by the esterification of arginine with methanol, typically under acidic conditions to yield the dihydrochloride (B599025) salt xdbiochems.compeptide.com.
The Z-group is a classic urethane-type protecting group that has been instrumental in peptide synthesis since its introduction by Bergmann and Zervas. Its stability under various coupling conditions and its susceptibility to removal by catalytic hydrogenation make it a valuable tool in peptide chemistry wikipedia.org. The methyl ester serves to protect the C-terminal carboxyl group during the subsequent coupling reaction.
Peptide Coupling Methodologies Applicable to Z-Phe-Arg Sequences
The formation of the amide bond between the Z-protected phenylalanine and the arginine methyl ester is the central step in the synthesis of Z-Phe-Arg-OMe. Several methodologies have been developed to facilitate this reaction efficiently while minimizing side reactions, particularly racemization globalresearchonline.net.
Carbodiimide-Based Coupling Strategies (e.g., DCC)
Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent in peptide synthesis creative-peptides.compeptide.com. The mechanism involves the activation of the carboxyl group of the N-protected amino acid (Z-Phe-OH) by DCC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amino group of the C-protected amino acid (Arg-OMe) to form the peptide bond creative-peptides.comlibretexts.org.
A significant drawback of using DCC is the formation of the byproduct dicyclohexylurea (DCU), which is sparingly soluble in many organic solvents and can complicate product purification peptide.combachem.com. Despite this, DCC remains a popular choice for solution-phase peptide synthesis due to its effectiveness and low cost creative-peptides.comnih.gov. The reaction is typically carried out in anhydrous organic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) creative-peptides.com.
Activated Ester and Anhydride Methods
Activated ester methods provide an alternative to carbodiimide-based strategies. These methods involve the pre-formation of an ester of the N-protected amino acid with a leaving group that is readily displaced by the amino group of the second amino acid. Common activating agents include N-hydroxysuccinimide (HOSu) peptide.comcreative-peptides.com. The use of activated esters can help to minimize racemization and often leads to cleaner reactions rsc.orgnih.gov.
Symmetrical or mixed anhydrides can also be generated from the N-protected amino acid. These anhydrides are highly reactive intermediates that readily acylate the amino component to form the peptide bond bachem.com.
Use of Hydroxybenzotriazoles and Other Additives to Enhance Coupling
To improve the efficiency of carbodiimide-mediated couplings and suppress racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed creative-peptides.comnbinno.compeptide.com. HOBt reacts with the O-acylisourea intermediate to form an HOBt-active ester. This active ester is more stable and less prone to racemization than the O-acylisourea itself, and it reacts efficiently with the amino component to yield the desired peptide wikipedia.orgbachem.com. The combination of DCC and HOBt is a classic and highly effective method for peptide bond formation nih.gov.
The mechanism of action of HOBt involves acting as a scavenger for reactive intermediates that can lead to side reactions and racemization nbinno.compeptide.comrsc.org. This ensures the chiral integrity of the amino acids is maintained throughout the synthesis nbinno.com.
Reactive Extrusion for Continuous Peptide Synthesis
A more recent and innovative approach to peptide synthesis is the use of reactive extrusion. This solvent-less or low-solvent technique offers a continuous and potentially more environmentally friendly alternative to traditional batch synthesis polypeptide.comacs.orggoogle.com. In this method, the reactants are fed into a twin-screw extruder where mixing and reaction occur under controlled temperature and pressure researchgate.net. This approach has been successfully applied to the synthesis of dipeptides and even more complex peptides researchgate.netresearchgate.net.
The high viscosity and efficient mixing within the extruder can accelerate reaction rates and, in some cases, eliminate the need for solvents altogether researchgate.net. This methodology represents a significant advancement in green chemistry principles applied to peptide manufacturing polypeptide.comacs.org.
Acid Fluoride (B91410) Preparation in Peptide Synthesis
In the assembly of peptides, the activation of the carboxylic acid moiety of an amino acid is a prerequisite for forming a peptide bond with the amino group of another. Among the various activated carboxyl derivatives, amino acid fluorides have emerged as highly effective reagents for peptide coupling. semanticscholar.orgrsc.org They are noted for being more stable to hydrolysis than the corresponding acid chlorides, yet sufficiently reactive to couple efficiently with nucleophiles like amino groups. semanticscholar.org
The synthesis of N-protected amino acid fluorides can be achieved through several methods. A common approach involves the use of a fluorinating agent such as cyanuric fluoride, often in the presence of pyridine (B92270) in a solvent like dichloromethane. semanticscholar.orgacs.org Another effective reagent is Tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH). semanticscholar.org These methods convert the Nα-protected amino acid, such as Z-Phenylalanine (Z-Phe-OH), into its corresponding acid fluoride (Z-Phe-F). This activated intermediate is then ready for coupling with the amino component, in this case, Arginine methyl ester (H-Arg-OMe). The use of acid fluorides is advantageous in both solution-phase and solid-phase peptide synthesis (SPPS). semanticscholar.orgrsc.org Their reactivity and stability make them valuable tools, particularly for coupling sterically hindered residues and for minimizing unwanted side reactions. rsc.orgacs.org
Protection and Deprotection Chemistry in this compound and Analogue Synthesis
The synthesis of a specific peptide sequence like Z-Phe-Arg-OMe requires a strategic application of protecting groups to prevent uncontrolled polymerization and other side reactions. peptide.combiosynth.com An orthogonal protection strategy is ideal, allowing for the selective removal of one type of protecting group without affecting others. peptide.com
Application of the Benzyloxycarbonyl (Z) Protecting Group
The Benzyloxycarbonyl (Z or Cbz) group is a foundational urethane-type protecting group for the α-amino (Nα) function of amino acids, widely used in solution-phase peptide synthesis. peptide.combachem.com In the context of this compound, the phenylalanine residue is protected at its N-terminus with the Z group. This is typically achieved by reacting L-phenylalanine with benzyl (B1604629) chloroformate under basic conditions. biosynth.com
The Z group is renowned for its ability to suppress racemization at the adjacent chiral center during the carboxyl group activation and coupling steps. bachem.comrsc.org This is a critical feature for maintaining the stereochemical purity of the final peptide. The Z group is stable under the basic conditions often used for the deprotection of C-terminal esters but can be readily removed under specific reductive or strongly acidic conditions. biosynth.combachem.com
Methyl Ester (OMe) Functionalization and Removal
To prevent the carboxyl group of the C-terminal amino acid (arginine) from reacting, it is temporarily protected, often as a simple ester. libretexts.org The methyl ester (OMe) is a common choice for this purpose. masterorganicchemistry.comquimicaorganica.org Arginine can be converted to its methyl ester derivative (H-Arg-OMe) through esterification with methanol in the presence of an acid catalyst.
This protection strategy ensures that the carboxyl group of arginine does not interfere with the peptide bond formation, where the activated carboxyl group of Z-phenylalanine is intended to react exclusively with the α-amino group of the arginine methyl ester. masterorganicchemistry.com Removal of the methyl ester is typically accomplished through saponification (hydrolysis with a base, such as sodium hydroxide), which converts the ester back to a carboxylic acid. quimicaorganica.org Care must be taken during this step, as basic conditions can sometimes promote side reactions or racemization, although the risk is lower once the peptide bond is formed.
Deprotection Strategies for Nα-Blocked Amino Acids and Peptides
The selective removal of protecting groups is a cornerstone of peptide synthesis. For the Nα-Z group, the most common and mildest deprotection method is catalytic hydrogenolysis. biosynth.com This involves treating the protected peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This reaction cleaves the benzyl-oxygen bond of the carbamate, releasing the free amine, toluene, and carbon dioxide.
| Method | Reagents | Conditions | Advantages | Disadvantages | Relevant Citations |
|---|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH | Clean byproducts (toluene, CO₂); Orthogonal to acid-labile groups. | Catalyst can be poisoned by sulfur-containing residues (e.g., Cys, Met); Not suitable for peptides on solid support. | biosynth.com |
| Strong Acidolysis | HBr in Acetic Acid | Harsh, strongly acidic | Effective and fast. | Can cleave other acid-labile protecting groups (e.g., Boc, tBu); Risk of side reactions. | bachem.comoup.com |
| Anhydrous HF | Liquid HF | Extremely harsh and corrosive | Removes many protecting groups simultaneously. | Requires specialized equipment; Highly hazardous; Can cause peptide degradation. | oup.com |
Stereochemical Control and Racemization Prevention in Chemical Peptide Synthesis
Maintaining the stereochemical integrity of the chiral α-carbons of the amino acids is one of the most significant challenges in peptide synthesis. highfine.com Racemization, the conversion of an L-amino acid residue to a mixture of L- and D-isomers, can occur during the activation of the carboxyl group. peptide.com
The primary mechanism for this racemization involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. rsc.orgoup.com The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical information. Upon subsequent reaction with an amine, a racemic peptide product can be formed. oup.com
Several strategies are employed to suppress racemization:
Use of Urethane (B1682113) Protecting Groups: Nα-protecting groups of the urethane type, such as Benzyloxycarbonyl (Z) and Fmoc, significantly reduce the rate of oxazolone (B7731731) formation, thereby minimizing racemization. bachem.comrsc.org This is a key reason for the widespread use of the Z group in solution-phase synthesis.
Choice of Coupling Reagents and Additives: The combination of a coupling reagent with an additive, such as 1-hydroxybenzotriazole (HOBt), can effectively suppress racemization. highfine.compeptide.com These additives react with the activated amino acid to form an active ester that is less prone to racemization than other activated intermediates.
Control of Base: The type and amount of base used during the coupling step are critical. highfine.com Sterically hindered, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over stronger, less hindered bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) to minimize base-catalyzed proton abstraction. highfine.comacs.org
| Factor | Effect on Racemization | Prevention Strategy | Relevant Citations |
|---|---|---|---|
| Nα-Protecting Group | Acyl-type groups increase risk; Urethane-type (Z, Fmoc) suppress it. | Use Z-group for Nα-protection of Phenylalanine. | bachem.comrsc.org |
| Coupling Reagent | Carbodiimides (e.g., DCC, DIC) alone can lead to high racemization. | Use in combination with additives like HOBt or Oxyma Pure. | bachem.comhighfine.comnih.gov |
| Base | Strong, non-hindered bases increase the rate of α-proton abstraction. | Use weaker, sterically hindered bases (e.g., N-methylmorpholine, collidine). | highfine.comacs.org |
| Solvent | Polar solvents can influence reaction rates and side reactions. | Optimize solvent choice (e.g., CH₂Cl₂-DMF mixtures may be beneficial). | acs.org |
Mechanistic and Theoretical Insights into Enzyme Substrate Interactions Involving Z Phe Arg Ome
Elucidation of Enzyme Active Site Characteristics from Z-Phe-Arg-OMe Specificity
Z-Phe-Arg-OMe, and particularly its fluorogenic derivative Z-Phe-Arg-AMC, serves as a crucial tool for dissecting the active site characteristics of various proteases nih.govsigmaaldrich.com. The specificity with which enzymes like human Cathepsin L, Cathepsin K, and Cathepsin S interact with Z-Phe-Arg-AMC provides valuable insights into their substrate recognition mechanisms and the architecture of their active sites nih.govnih.gov. For instance, kinetic studies of human Cathepsin L using Z-Phe-Arg-AMC as a substrate yielded a Michaelis constant (Km) of 0.77 μM and a catalytic rate constant (kcat) of 1.5 s⁻¹ nih.gov. These parameters quantify the enzyme's affinity and catalytic efficiency for this specific substrate, thereby mapping the binding and catalytic microenvironment of the active site.
Table 1: Kinetic Parameters of Z-Phe-Arg-AMC with Human Cathepsin L
| Substrate | Enzyme | Km (μM) | kcat (s⁻¹) | Source |
|---|
The structural composition of Z-Phe-Arg-OMe, featuring a benzyloxycarbonyl (Z) protecting group and the phenylalanine-arginine (Phe-Arg) dipeptide sequence, significantly influences its interaction with enzyme active sites chemimpex.com. Research on other proteases, such as alkaline proteases from Cephalosporium sp. KM388, indicates a preference for esters of aromatic and hydrophobic amino acids, with reduced activity against basic amino acid esters like Bz-Arg-OEt tandfonline.com. This suggests that the arginine residue within Z-Phe-Arg-OMe plays a key role in binding to specific subsites within the enzyme's active pocket. Complementary findings from studies on Antipasmin-Cleaving Enzyme (APCE) demonstrate that the presence of arginine at the P7 position enhances substrate affinity and catalytic efficiency nih.gov. Such observations underscore the importance of the arginine component in Z-Phe-Arg-OMe for effective enzyme engagement.
Understanding Catalytic Mechanisms in Protease-Mediated Peptide Elongation
Z-Phe-Arg-OMe and its derivatives, particularly fluorogenic substrates like Z-Phe-Arg-AMC, are pivotal in elucidating the catalytic mechanisms of proteases sigmaaldrich.com. The enzymatic cleavage of these substrates by proteases, such as Cathepsin L, liberates a fluorescent moiety (e.g., AMC), enabling real-time monitoring of the reaction and the determination of kinetic parameters nih.govsigmaaldrich.com. The catalytic mechanism of human Cathepsin L acting on Z-Phe-Arg-AMC has been characterized, yielding key kinetic data like Km and kcat nih.gov.
While Z-Phe-Arg-OMe is predominantly utilized as a substrate for proteolytic cleavage, proteases can also catalyze the reverse reaction: peptide synthesis nih.gov. In this capacity, Z-Phe-Arg-OMe can function as an acyl donor or a building block in enzymatic peptide elongation reactions. For instance, it has been employed in the synthesis of dipeptides, such as Z-Phe-Arg-SerNH2, by reacting with an amine nucleophile (SerNH2) to form a new peptide bond dcu.ie. This application demonstrates the utility of Z-Phe-Arg-OMe in reverse proteolysis for the construction of peptide chains.
Influence of Substrate Structure on Enzyme Efficiency in Peptide Synthesis
The structural attributes of Z-Phe-Arg-OMe, encompassing the benzyloxycarbonyl (Z) protecting group and the phenylalanine-arginine (Phe-Arg) dipeptide sequence, are critical determinants of its efficiency in enzymatic peptide synthesis and related reactions chemimpex.com. The Z group and the specific amino acid residues contribute to enhanced specificity and reactivity, positioning it as a suitable substrate for a variety of proteases chemimpex.com.
Comparative studies underscore the significant impact of substrate structural variations on enzyme efficiency. For a cysteine protease isolated from Actinidia arguta fruit, kinetic analysis revealed that Z-Leu-Arg-MCA was hydrolyzed more efficiently than Z-Phe-Arg-MCA, as evidenced by their respective kcat/Km values openbiochemistryjournal.com. This disparity highlights that the identity of amino acid residues at key positions within the substrate, such as P1 and P2, critically modulates the enzyme's catalytic rate and substrate binding affinity openbiochemistryjournal.com. Such findings are crucial for understanding the precise complementarity required between a substrate and an enzyme's active site for optimal performance.
Table 2: Comparative Hydrolysis of Z-Phe-Arg-MCA by Actinidia arguta Cysteine Protease
| Substrate | Km (μM) | kcat (sec⁻¹) | kcat/Km (sec⁻¹μM⁻¹) | Relative Efficiency (kcat/Km) | Source |
|---|---|---|---|---|---|
| Z-Leu-Arg-MCA | 100 | 27.26 | 0.2726 | Highest | openbiochemistryjournal.com |
In the context of peptide synthesis, the structural characteristics of Z-Phe-Arg-OMe as an acyl donor directly influence the yield and efficiency of newly formed peptide bonds nih.govdcu.ie. The utilization of Z-Phe-Arg-OMe in the synthesis of Z-Phe-Arg-SerNH2 serves as an example of how this dipeptide ester can be effectively employed in biocatalytic peptide bond formation dcu.ie. Optimizing the efficiency of such synthetic processes typically involves careful control of reaction conditions, judicious selection of the enzyme, and thoughtful substrate design, where the inherent structural properties of Z-Phe-Arg-OMe play a foundational role.
Compound Names Mentioned:
Z-Phe-Arg-OMe HCl (Benzyloxycarbonyl-Phenylalanine-Arginine-Methyl Ester Hydrochloride)
Z-Phe-Arg-AMC (Benzyloxycarbonyl-Phenylalanine-Arginine-7-amido-4-methylcoumarin)
Z-Phe-Arg-MCA (Benzyloxycarbonyl-Phenylalanine-Arginine-4-methylcoumaryl-7-amide)
Analytical and Characterization Techniques in Z Phe Arg Ome Hcl Research
Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification and Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of peptide compounds like Z-Phe-Arg-OMe HCl, offering a powerful combination of separation and identification capabilities. In the synthesis of peptides, LC-MS is frequently employed to confirm the presence of the desired product and to assess the purity of the crude material. rsc.org For instance, after a test cleavage from a solid-phase synthesis resin, a small sample can be analyzed by LC-MS to verify the molecular weight of the synthesized peptide. rsc.org This technique is sensitive enough to detect the target compound even in complex mixtures, providing essential feedback to chemists during the synthetic process. rsc.org
The utility of LC-MS extends to monitoring enzymatic peptide synthesis. In a study involving the synthesis of a model tripeptide, Z-Phe-Arg-SerNH2, using Z-Phe-Arg-OMe as a substrate, LC-MS analysis was crucial. dcu.ie Aliquots were taken from the reaction mixture at various time intervals, and the reaction was quenched before analysis. dcu.ie This allowed researchers to track the formation of the desired product and any potential side products over time. dcu.ie The mass spectrometer, coupled with the liquid chromatograph, provides accurate mass data of the components, which is vital for confirming the identity of the synthesized peptides. dcu.iescielo.brscielo.br In one such analysis, a Bruker Mass Spectrometer with electrospray ionization and an ion-trap detector was linked to a Hewlett-Packard Esquire Liquid Chromatograph to perform the analysis. dcu.ie
Furthermore, LC-MS is indispensable for the final purity assessment of the purified peptide. After purification steps, such as preparative HPLC, LC-MS is used to confirm that the isolated compound has the correct molecular weight and is free from significant impurities. rsc.orgresearchgate.net The high-resolution mass spectrometry (HR-ESI-MS) variant can provide highly accurate mass data, allowing for the determination of the molecular formula of a compound with a high degree of confidence. mdpi.com
Table 1: LC-MS Systems and Conditions for Peptide Analysis
| Component | Specification | Source |
| Mass Spectrometer | Bruker Mass Spectrometer with electrospray ionisation and ion-trap detector | dcu.ie |
| Liquid Chromatograph | Hewlett-Packard Esquire Liquid chromatograph 1100 with photo diode array detector | dcu.ie |
| Column | Zorbax SB-C18 | dcu.ie |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | rsc.org |
| Analysis Type | Verification of product, Purity assessment, Reaction monitoring | rsc.orgdcu.ie |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for both monitoring the progress of peptide synthesis reactions and for the final analysis and purification of the product. google.com During synthesis, analytical HPLC can be used to track the consumption of starting materials and the formation of the product. nih.gov For example, in the synthesis of peptide analogues, the reaction progress was monitored by analytical HPLC after periodic cleavage of a sample from the resin. nih.gov This allows for the optimization of reaction conditions, such as coupling times, to ensure the reaction goes to completion. nih.gov
Different HPLC methods can be developed and optimized for specific analytical needs. These methods typically vary in the type of column used, the mobile phase composition, and the gradient profile. rsc.org For instance, a common setup for analytical HPLC of peptides involves a reverse-phase C18 column and a gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid (TFA). rsc.orgnih.gov The retention time of the compound of interest, along with the peak purity, provides a reliable measure of the reaction's success and the sample's homogeneity. nih.gov
Preparative HPLC is the subsequent step for isolating the target peptide from the crude reaction mixture. rsc.orgnih.gov This technique utilizes larger columns and higher flow rates to separate gram-scale quantities of the product. rsc.org The fractions collected from the preparative HPLC are then analyzed by analytical HPLC to confirm their purity. nih.gov Peptides with a purity of greater than 98% are often required for subsequent biological or structural studies. nih.gov
Table 2: Representative Analytical HPLC Methods for Peptide Analysis
| Parameter | Method A | Method B | Source |
| Column | Waters C18 (3.5 μm, 4.6 × 75 mm) | Phenomenex Gemini C18 (3 µm, 100 x 4.6 mm) | rsc.orgnih.gov |
| Solvent A | 0.1% aqueous TFA | Water with 0.1% TFA | rsc.orgnih.gov |
| Solvent B | Acetonitrile | Acetonitrile (MeCN) | rsc.orgnih.gov |
| Gradient | 10% to 40% of solvent B over 30 min | 5–90% MeCN/water gradient | rsc.orgnih.gov |
| Flow Rate | 1 mL/min | 1 mL/min | rsc.orgnih.gov |
| Detection | Not specified | Not specified | rsc.orgnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including peptides like this compound. conicet.gov.ar While MS techniques provide information about the molecular weight and formula, NMR provides insight into the specific connectivity and three-dimensional arrangement of atoms within the molecule. mdpi.comconicet.gov.ar
For peptides, 1H NMR is the most fundamental experiment, providing information about the different types of protons in the molecule and their chemical environment. mdpi.complantarchives.org The chemical shifts, coupling constants, and integration of the proton signals can be used to identify the amino acid residues and their protecting groups. mdpi.com In more complex peptides, two-dimensional (2D) NMR experiments are essential for unambiguous structural assignment. mdpi.comconicet.gov.ar
Key 2D NMR experiments for peptide characterization include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for delineating the spin systems of individual amino acid side chains. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons directly to the carbons they are attached to, aiding in the assignment of carbon resonances. mdpi.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the peptide sequence by observing correlations between the amide proton of one residue and the carbonyl carbon of the preceding residue. mdpi.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is critical for determining the peptide's conformation and secondary structure. conicet.gov.ar
The structural information obtained from NMR is definitive and is often required for the complete characterization of a novel peptide or for confirming the structure of a synthesized compound. mdpi.comresearchgate.netub.edu
Table 3: Common NMR Experiments for Peptide Structural Elucidation
| Experiment | Information Provided | Application in Peptide Analysis | Source |
| 1H NMR | Chemical environment and connectivity of protons. | Identification of amino acid residues and protecting groups. | mdpi.complantarchives.org |
| 13C NMR | Number and type of carbon atoms. | Complements 1H NMR for full structural assignment. | mdpi.com |
| COSY | Scalar coupling between protons (J-coupling). | Delineating amino acid side chain spin systems. | mdpi.com |
| HSQC/HMQC | Direct one-bond proton-carbon correlations. | Assigning carbon resonances. | mdpi.comresearchgate.net |
| HMBC | Long-range (2-3 bond) proton-carbon correlations. | Establishing the peptide sequence. | mdpi.comresearchgate.net |
| NOESY | Through-space proximity of protons. | Determining peptide conformation and secondary structure. | conicet.gov.ar |
Future Directions and Emerging Research Avenues
Development of Novel Biocatalysts for Z-Phe-Arg-OMe HCl Transformation
The enzymatic synthesis of peptides, including dipeptides like Z-Phe-Arg-OMe, offers a green and highly specific alternative to traditional chemical methods. The development of novel biocatalysts for the transformation of this compound is a key area of future research, with a focus on discovering and optimizing enzymes for both its synthesis and modification.
Research has demonstrated the utility of proteases like thermolysin for the synthesis of arginine-containing peptides. In a notable example, thermolysin has been used to catalyze the synthesis and gelation of ionic-complementary peptides from smaller precursors. This process involves an initial hydrolysis of a tetrapeptide into dipeptides, followed by a reverse-hydrolysis reaction that forms longer, self-assembling peptide sequences. The stability of these newly formed peptides is dependent on their ability to self-assemble into β-sheet-rich fibers, with an octapeptide being the thermodynamically favored product. This enzyme-triggered gelation highlights the potential of using biocatalysts to not only synthesize but also to direct the self-assembly of peptides derived from or similar to Z-Phe-Arg-OMe.
Future work in this area will likely focus on:
Screening for Novel Proteases: Exploring diverse microbial sources for new proteases with high activity and stability for the synthesis of Z-Phe-Arg-OMe.
Immobilization Techniques: Developing advanced immobilization strategies for enzymes like thermolysin to enhance their reusability and stability in industrial-scale peptide synthesis.
Multi-enzyme Cascade Systems: Designing one-pot, multi-enzyme systems for the efficient conversion of simple starting materials into this compound, minimizing intermediate purification steps.
The following table summarizes key aspects of biocatalyst development for transformations involving arginine-containing peptides.
| Biocatalyst Strategy | Description | Potential Impact on this compound |
| Novel Enzyme Discovery | Screening of extremophiles and other microbial sources for robust proteases with high synthetic activity. | Identification of enzymes with superior performance for the synthesis of Z-Phe-Arg-OMe. |
| Enzyme Immobilization | Covalent attachment or entrapment of enzymes on solid supports to improve stability and facilitate reuse. | Cost-effective and sustainable industrial production of this compound. |
| Cascade Biocatalysis | Combining multiple enzymes in a single reactor to perform sequential reactions. | Streamlined synthesis of this compound from basic amino acid precursors. |
| Enzyme-Triggered Self-Assembly | Utilizing enzymes to catalyze the formation of self-assembling peptide sequences from smaller, non-gelling precursors. | Development of novel hydrogels and biomaterials initiated by the enzymatic transformation of Z-Phe-Arg-OMe analogs. cambridge.org |
Engineering Enzymes for Enhanced Peptide Synthesis Yields and Specificity
While nature provides a vast array of enzymes, their native properties are not always optimal for industrial applications. Enzyme engineering, encompassing both rational design and directed evolution, offers powerful tools to tailor biocatalysts for specific purposes, such as enhancing the yield and specificity of this compound synthesis. nih.govnih.gov
Directed evolution, which mimics natural selection in the laboratory, can be used to generate enzyme variants with improved catalytic efficiency, stability, and substrate specificity. nih.gov This approach involves creating large libraries of mutant enzymes and screening them for desired traits. For the synthesis of Z-Phe-Arg-OMe, directed evolution could be employed to:
Increase Synthetic Activity: Evolve proteases to favor peptide bond formation over hydrolysis, thereby increasing the yield of the desired dipeptide.
Enhance Substrate Specificity: Modify the enzyme's active site to preferentially bind to Z-L-phenylalanine and L-arginine methyl ester, reducing the formation of side products.
Improve Stability: Generate enzyme variants that are more resistant to denaturation by organic solvents or high temperatures, which can be beneficial for process optimization.
Computational methods are also playing an increasingly important role in enzyme engineering. researchgate.net Molecular docking and molecular dynamics simulations can provide insights into enzyme-substrate interactions, guiding the rational design of mutations to improve enzyme function. nih.gov
The table below outlines potential enzyme engineering strategies and their expected outcomes for the synthesis of this compound.
| Engineering Strategy | Methodology | Desired Outcome for this compound Synthesis |
| Directed Evolution | Iterative rounds of random mutagenesis and screening. | Increased catalytic efficiency, enhanced thermal and solvent stability, and improved substrate specificity. nih.gov |
| Rational Design | Site-directed mutagenesis based on structural and mechanistic information. | Precise modifications to the active site to enhance binding of Z-Phe and Arg-OMe and improve the rate of peptide bond formation. |
| Computational Modeling | Molecular docking and dynamics simulations to predict the effects of mutations. | In silico screening of potential mutations to identify candidates for experimental validation, accelerating the engineering process. nih.gov |
Integration of this compound in Advanced Peptide Chemistry Methodologies and Material Science
Beyond its role as a synthetic intermediate, this compound and similar dipeptides are being explored as building blocks in advanced peptide chemistry and for the creation of novel biomaterials. The presence of both a hydrophobic phenylalanine residue and a positively charged arginine residue imparts amphiphilic character, which can drive self-assembly processes.
Advanced Peptide Chemistry Methodologies:
In the realm of solid-phase peptide synthesis (SPPS), arginine-containing building blocks are crucial for the assembly of complex peptides. nih.govresearchgate.net While this compound itself is a dipeptide, the principles of its synthesis and the nature of its constituent amino acids are relevant to the development of novel SPPS strategies. For instance, the guanidinium (B1211019) group of arginine often requires protection during SPPS to prevent side reactions. Research into new protecting groups and coupling reagents for arginine is an active area that can benefit from studies on model dipeptides. nih.gov The development of methods for the synthesis of arginine-containing peptides on a solid support using a side-chain anchoring approach is one such advancement. nih.gov
Material Science Applications:
The self-assembly of peptides into well-defined nanostructures is a burgeoning field in material science. Peptides containing both phenylalanine and arginine are known to form various structures, including hydrogels, nanofibers, and nanosheets. acs.orgnih.gov These materials have potential applications in drug delivery, tissue engineering, and as antimicrobial agents. nih.govnih.govroyalsocietypublishing.org
The self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The phenylalanine residues can engage in π-π stacking, while the charged arginine residues can interact with counter-ions or other charged molecules. nih.gov This can lead to the formation of stimuli-responsive materials that change their properties in response to changes in pH, ionic strength, or temperature. nih.govnih.gov
The integration of Z-Phe-Arg-OMe or similar dipeptide motifs into larger peptide sequences could be used to control the self-assembly process and tailor the properties of the resulting materials. For example, enzyme-responsive materials could be designed where the cleavage of a peptide bond by a specific protease triggers a change in the material's structure and function.
The following table summarizes the potential applications of this compound and related peptides in advanced chemistry and material science.
| Application Area | Description | Relevance of this compound |
| Solid-Phase Peptide Synthesis (SPPS) | A method for the chemical synthesis of peptides on a solid support. | Serves as a model for developing new strategies for incorporating arginine into peptides and for studying the effectiveness of new coupling reagents and protecting groups. nih.govnih.gov |
| Peptide Hydrogels | Three-dimensional networks of self-assembled peptides that can trap large amounts of water. | The Phe and Arg residues can contribute to the self-assembly of peptides into hydrogels for applications in drug delivery and tissue engineering. acs.orgnih.gov |
| Stimuli-Responsive Materials | Materials that undergo a change in properties in response to an external stimulus. | The charged arginine residue makes peptides containing this motif potentially responsive to changes in pH and ionic strength. nih.govnih.gov |
| Antimicrobial Peptides | Peptides that exhibit activity against bacteria and other microbes. | The cationic nature of arginine is a key feature of many antimicrobial peptides; incorporating this dipeptide could lead to new antimicrobial materials. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Z-Phe-arg-ome HCl, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include resin selection (e.g., Wang resin), coupling efficiency optimization (monitored via Kaiser test), and final cleavage/deprotection (e.g., TFA cocktail). To ensure reproducibility, document reagent purity (≥95% by HPLC), reaction times, and purification protocols (e.g., reverse-phase HPLC with C18 columns). Always include mass spectrometry (MS) and NMR data for structural validation .
Q. Which analytical techniques are most reliable for characterizing this compound purity and stability?
- Methodological Answer : Use a combination of HPLC (≥95% purity threshold), MS for molecular weight confirmation, and NMR (1H/13C) for stereochemical integrity. Stability studies should employ accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. For hygroscopic compounds like this compound, dynamic vapor sorption (DVS) analysis is recommended to assess moisture sensitivity .
Q. How should researchers design dose-response experiments for this compound in protease inhibition assays?
- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements. Include positive controls (e.g., E-64 for cysteine proteases) and negative controls (DMSO vehicle). Normalize activity data to controls and fit using nonlinear regression (e.g., GraphPad Prism’s IC50 model). Validate results with kinetic assays (e.g., Michaelis-Menten plots) to confirm competitive/non-competitive inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported inhibitory activity of this compound across different assay systems?
- Methodological Answer : Discrepancies often arise from assay conditions (pH, ionic strength) or protease isoforms. Conduct a systematic comparison:
- Step 1 : Replicate assays under original reported conditions.
- Step 2 : Introduce controlled variations (e.g., buffer composition, substrate specificity).
- Step 3 : Use surface plasmon resonance (SPR) to measure binding kinetics independent of enzymatic activity.
- Step 4 : Perform meta-analysis of existing literature to identify confounding variables (e.g., post-translational modifications in recombinant proteases) .
Q. What computational strategies are effective for modeling this compound’s interaction with novel protease targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina or Schrödinger) with molecular dynamics (MD) simulations (GROMACS/AMBER).
- Docking : Use high-resolution crystal structures (PDB) of proteases; validate docking poses with consensus scoring.
- MD : Simulate ≥100 ns trajectories to assess binding stability (RMSD/RMSF analysis).
- Experimental Cross-Validation : Compare computational predictions with mutagenesis data (e.g., alanine scanning of protease active sites) .
Q. How should researchers optimize this compound derivatives for improved pharmacokinetics without compromising activity?
- Methodological Answer : Apply structure-activity relationship (SAR) guided rational design:
- Modification Sites : Explore substitutions at the N-terminal Z-group or arginine side chain.
- Pharmacokinetic Screening : Use Caco-2 cell monolayers for permeability, microsomal stability assays (e.g., liver microsomes), and plasma protein binding (ultrafiltration).
- Activity Retention : Test derivatives in orthogonal assays (e.g., fluorogenic substrates vs. FRET-based assays) to confirm target specificity .
Data Analysis and Reporting Guidelines
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity of this compound in cell-based assays?
- Methodological Answer : Use non-linear regression (four-parameter logistic model) to calculate EC50. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput data, apply false discovery rate (FDR) correction. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .
Q. How can researchers address batch-to-batch variability in this compound synthesis for large-scale studies?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Critical Quality Attributes (CQAs) : Define thresholds for purity, solubility, and residual solvents.
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring.
- Data Tracking : Use electronic lab notebooks (ELNs) to log deviations and correlate with bioactivity outcomes .
Ethical and Reproducibility Considerations
Q. What documentation is essential for ensuring reproducibility of this compound studies in peer-reviewed publications?
- Methodological Answer : Include:
- Synthetic Protocols : Detailed reagent sources, reaction conditions, and purification steps.
- Analytical Data : Raw HPLC/MS/NMR spectra in supplementary information.
- Assay Conditions : Exact buffer compositions, equipment models, and software versions.
- Data Availability : Deposit datasets in repositories like Zenodo or ChemRxiv with DOI links .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
